molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1281600
CAS RN: 37461-61-3
M. Wt: 233.01 g/mol
InChI Key: LGTVLLPQCMJOGT-UHFFFAOYSA-N
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Patent
US03968226

Procedure details

To a rapidly stirred suspension of copper bronze (6.1 g.) in 48% HBr (975 ml.) was added over a 1 hour period and cooling to -15° a mixture of NaNO2 (195 g., 2.83 mol.) and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (103 g., 0.61 mol.) [I. Lalezari and N. Sharghi, J. Hetero. Chem. 3:336 (1966)]. The resultant mixture was stirred for 0.75 hour with ice bath cooling and for 1.5 hour without cooling. The mixture was adjusted to pH 8 using 50% NaOH and maintaining the temperature below 20°. Saturated sodium bisulfite was added until a negative starch-iodide test was obtained. The mixture was made strongly acidic with HCL and extracted with petroleum ether. The extracts were washed with water, dried (MgSO4) and evaporated to the product. Distillation gave 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole; b.p 56°-57°/11 mm.
Name
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
975 mL
Type
reactant
Reaction Step Five
Quantity
6.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=1.[OH-].[Na+].S(=O)(O)[O-].[Na+].[BrH:22]>[Cu]>[Br:22][C:6]1[S:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
103 g
Type
reactant
Smiles
NC=1SC(=NN1)C(F)(F)F
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
975 mL
Type
reactant
Smiles
Br
Name
Quantity
6.1 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 1 hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to -15°
TEMPERATURE
Type
TEMPERATURE
Details
cooling and for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20°
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to the product
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=NN1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.